molecular formula C12H12N2O2 B7505292 N-(1-pyridin-2-ylethyl)furan-2-carboxamide

N-(1-pyridin-2-ylethyl)furan-2-carboxamide

Cat. No. B7505292
M. Wt: 216.24 g/mol
InChI Key: AUYZDLOEECPEPN-UHFFFAOYSA-N
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Description

N-(1-pyridin-2-ylethyl)furan-2-carboxamide is a chemical compound that has gained the attention of the scientific community due to its potential applications in various fields. This compound is a furan derivative that is synthesized through a multi-step process involving different reagents and catalysts.

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-ylethyl)furan-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
N-(1-pyridin-2-ylethyl)furan-2-carboxamide has been reported to have anti-inflammatory and analgesic effects in animal models. It has also been reported to inhibit the growth of certain cancer cell lines. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-pyridin-2-ylethyl)furan-2-carboxamide in lab experiments is its potential applications in various fields. It can be used as a building block for the synthesis of other compounds, and its antitumor, anti-inflammatory, and analgesic activities make it a promising candidate for drug development. However, one limitation of using this compound is its low yield in the synthesis process, which can make it expensive and time-consuming to obtain.

Future Directions

There are several future directions for the study of N-(1-pyridin-2-ylethyl)furan-2-carboxamide. One direction is the investigation of its potential applications in drug development. Its anti-inflammatory and analgesic activities make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Another direction is the study of its mechanism of action, which can lead to a better understanding of its biochemical and physiological effects. Additionally, the synthesis method can be optimized to increase the yield and reduce the cost of obtaining this compound.

Synthesis Methods

The synthesis of N-(1-pyridin-2-ylethyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 2-bromoethylpyridine in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate, which is further reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-(1-pyridin-2-ylethyl)furan-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been reported to have antitumor, anti-inflammatory, and analgesic activities. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of organic electronics.

properties

IUPAC Name

N-(1-pyridin-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-2-3-7-13-10)14-12(15)11-6-4-8-16-11/h2-9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYZDLOEECPEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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